9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde
Description
This compound is a fluoroquinolone derivative characterized by a carbaldehyde group at position 6, a 4-methylpiperazine substituent at position 10, and a fused oxazino-quinoline core. Its structure shares similarities with third-generation fluoroquinolones like levofloxacin, which also feature a tricyclic scaffold and fluorine substitution at position 9 .
Properties
Molecular Formula |
C18H22FN3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbaldehyde |
InChI |
InChI=1S/C18H22FN3O3/c1-11-10-25-18-15-13(17(24)12(9-23)8-22(11)15)7-14(19)16(18)21-5-3-20(2)4-6-21/h7,9,11-12H,3-6,8,10H2,1-2H3 |
InChI Key |
DQNUNKQCJBGYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazinoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro group: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Addition of the piperazinyl group: This step involves nucleophilic substitution reactions where the piperazinyl group is introduced.
Final modifications:
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Levofloxacin (LVF)
- Structure: (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid .
- Key Differences : LVF has a carboxylic acid at position 6 instead of a carbaldehyde. This substitution reduces electrophilicity and enhances hydrogen-bonding capacity, improving water solubility and target binding.
- Activity : LVF exhibits broad-spectrum antibacterial activity with an IC₅₀ of 0.5–2 µg/mL against S. aureus .
10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic Acid (CAS 197291-75-1)
- Structure : Positional isomer of the target compound, with fluorine at position 10 and a carboxylic acid group .
- The carboxylic acid improves stability compared to the aldehyde.
- Activity: Not explicitly reported, but similar compounds show binding energies of -74.33 kcal/mol (comparable to ciprofloxacin) .
6-Acetyl Derivative (CAS 108437-28-1)
- Structure : 6-Acetyl substitution instead of carbaldehyde .
- Key Differences : The acetyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Activity : Acetylated derivatives often act as prodrugs, metabolized in vivo to active forms.
Functional Analogues
Thiadiazole Conjugates
- Example: (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one .
- Key Differences : The thiadiazole moiety introduces mixed-type acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) and reduces toxicity (LD₅₀ > 500 mg/kg) .
- Advantage Over Target Compound : Enhanced enzymatic inhibition and lower mutagenicity risk.
Schiff Base Derivatives
- Example: (Z)-9-Fluoro-6-(4-((4-hydroxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-7-one (M2) .
- Key Differences : Schiff bases derived from the carbaldehyde group exhibit metal-chelating properties (e.g., loading capacity for Cu²⁺ = 12.3 mg/g) and antimicrobial activity against E. coli (MIC = 8 µg/mL) .
- Advantage Over Target Compound : Multifunctional activity combining antimicrobial and chelating effects.
Pharmacokinetic and Toxicity Comparison
Biological Activity
9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde is a complex synthetic compound that belongs to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications.
The molecular formula of this compound is with a molecular weight of 317.36 g/mol. Its structure includes a quinoline core and a piperazine moiety, which are critical for its biological interactions.
Antimicrobial Properties
The primary biological activity of this compound lies in its antimicrobial properties , particularly against a range of bacterial pathogens. Fluoroquinolones are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Table 1: Antimicrobial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 1 µg/mL |
Anticancer Activity
Recent studies have indicated that derivatives of this compound may also exhibit anticancer activity . Research has focused on its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various quinoline derivatives on cancer cell lines. The results showed that the compound significantly reduced cell viability in HeLa and MCF-7 cell lines at concentrations as low as 5 µM, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves:
- DNA Interaction : Binding to bacterial DNA gyrase and topoisomerase IV.
- Cellular Signaling Modulation : Potential interaction with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells.
- Receptor Binding : Some studies suggest it may interact with cannabinoid receptors, influencing pain pathways and inflammation responses.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:
- Formation of the quinoline core.
- Introduction of the piperazine ring.
- Incorporation of fluorine and aldehyde functional groups.
Table 2: Summary of Synthetic Steps
| Step | Description |
|---|---|
| 1. Quinoline Core Formation | Cyclization reactions involving aromatic compounds |
| 2. Piperazine Introduction | Nucleophilic substitution reactions |
| 3. Functional Group Addition | Fluorination and aldehyde formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
